molecular formula C22H21N3OS B11466010 7-(4-methoxyphenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine

7-(4-methoxyphenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11466010
M. Wt: 375.5 g/mol
InChI Key: VXLYCYWCSIIIDR-UHFFFAOYSA-N
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Description

7-(4-methoxyphenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its complex structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with methoxyphenyl, phenyl, and propylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxyphenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions

    Formation of Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The methoxyphenyl, phenyl, and propylsulfanyl groups are introduced through nucleophilic substitution reactions, often using reagents like phenylboronic acid, methoxyphenyl halides, and propylthiol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.

    Purification: Employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(4-methoxyphenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C).

    Substitution Reagents: Halides, boronic acids, and thiols.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Hydrogenated derivatives.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, 7-(4-methoxyphenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

This compound has shown potential in medicinal chemistry as a lead compound for the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways, potentially leading to treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers, due to its electronic properties.

Mechanism of Action

The mechanism by which 7-(4-methoxyphenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include key proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-methoxyphenyl)-5-phenyl-4-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine
  • 7-(4-methoxyphenyl)-5-phenyl-4-(ethylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine
  • 7-(4-methoxyphenyl)-5-phenyl-4-(butylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

The uniqueness of 7-(4-methoxyphenyl)-5-phenyl-4-(propylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine lies in its specific substituents, which confer distinct chemical and physical properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C22H21N3OS

Molecular Weight

375.5 g/mol

IUPAC Name

7-(4-methoxyphenyl)-5-phenyl-4-propylsulfanylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C22H21N3OS/c1-3-13-27-22-20-19(16-7-5-4-6-8-16)14-25(21(20)23-15-24-22)17-9-11-18(26-2)12-10-17/h4-12,14-15H,3,13H2,1-2H3

InChI Key

VXLYCYWCSIIIDR-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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